BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular weight and formula of C15H1402
ketone

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

1-(2-Hydroxyphenyl)-2-
Compound Name:

phenylpropan-1-one
CAS No.: 42772-82-7

Cat. No.: B3266522

Get Quote

\ J

Technical Monograph: Structural Dynamics and Characterization of Ci1sH1402 Ketones

Introduction: The CisH1402 Stoichiometry

The molecular formula C1sH1402 represents a critical chemical space in organic synthesis,
particularly for drug development and polymer chemistry. While the formula allows for esters
(e.g., p-cresyl phenylacetate) and alcohols, the ketone isomers are the most significant for
researchers due to their role as pharmacophores in Selective Estrogen Receptor Modulators
(SERMSs) and as radical generators in photopolymerization.

This guide focuses on the two dominant ketone configurations:

» 4-Methoxydeoxybenzoin (1-(4-methoxyphenyl)-2-phenylethanone): A primary scaffold for
estrogenic drugs.

» Benzoin Methyl Ether (2-methoxy-1,2-diphenylethanone): A standard Type | photoinitiator.

Physicochemical Profile[1][2][3][4][5][6]1[7]1[8][9]
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Property Value Notes

Molecular Formula C15H1402

Molecular Weight 226.27 g/mol Average Mass

Monoisotopic Mass 226.0994 Da Critical for High-Res MS

H-Bond Donors 0 Lipophilic nature (LogP ~3.4)

H-Bond Acceptors 5 Carbonyl (C=0) and Ether (C-
0-C)

Rotatable Bonds 4 High conformational flexibility

Synthetic Architecture: 4-Methoxydeoxybenzoin

In drug discovery, 4-Methoxydeoxybenzoin is the preferred isomer, serving as the synthetic
precursor to Tamoxifen-class therapeutics. The synthesis described below utilizes a Friedel-
Crafts Acylation, selected for its scalability and regioselectivity compared to Grignard
approaches.

Protocol: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of 1-(4-methoxyphenyl)-2-phenylethanone from anisole.

Reagents:

Anisole (Substrate)

Phenylacetyl Chloride (Electrophile)

Aluminum Chloride (AICIs, Lewis Acid Catalyst)

Dichloromethane (DCM, Solvent)
Step-by-Step Methodology:

e Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a
magnetic stir bar, addition funnel, and an argon inlet. Moisture exclusion is critical to prevent
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AICIs deactivation.

o Lewis Acid Suspension: Charge the flask with AICIs (1.1 eq) and anhydrous DCM (0.5 M
concentration relative to substrate). Cool to 0°C using an ice/salt bath.

o Causality: Low temperature prevents poly-acylation and minimizes demethylation of the
anisole ether linkage.

o Electrophile Formation: Add Phenylacetyl chloride (1.0 eq) dropwise over 20 minutes. Stir for
15 minutes to generate the active acylium ion complex.

o Substrate Addition: Add Anisole (1.0 eq) dissolved in minimal DCM dropwise.

o Observation: The solution will darken (yellow to orange/red) indicating the formation of the
Sigma complex.

» Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor
via TLC (Hexane:EtOAc 8:2).

e Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of crushed ice and
concentrated HCI (10:1).

o Mechanism: This hydrolyzes the aluminum-alkoxide intermediate, liberating the ketone.

o Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCOs (to
remove acid) and Brine. Dry over MgSOQOa.

 Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, O-
10% EtOAc in Hexanes).

Visualization: Synthetic Workflow & Validation

The following diagram outlines the logical flow of the synthesis, highlighting critical control
points (CCPs) where the process is validated.
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Figure 1: Operational workflow for the Friedel-Crafts synthesis of 4-Methoxydeoxybenzoin,
detailing activation, reaction, and validation phases.

Structural Elucidation (Self-Validating Systems)

To ensure the identity of the C1sH1402 ketone, researchers must rely on spectroscopic
signatures that act as "self-validating" checkpoints.

A. Mass Spectrometry (MS) - Fragmentation Logic

The fragmentation pattern distinguishes the deoxybenzoin isomer from the benzoin ether

iIsomer.
e Parent lon: m/z 226 [M]*
o Primary Cleavage (Alpha-Cleavage):
o 4-Methoxydeoxybenzoin: Cleavage occurs at the carbonyl-methylene bond.
= Fragment A: Anisoyl cation [CH30-CeH4-C=0]* - m/z 135 (Base Peak).
» Fragment B: Tropylium ion [C7H7]* - m/z 91.

o Differentiation: If the spectrum shows a major peak at m/z 105 (Benzoyl cation), the
sample is likely Benzoin Methyl Ether (due to the unsubstituted benzoyl group), not the
deoxybenzoin target.

B. Infrared Spectroscopy (IR)

e Carbonyl (C=0): ~1675 cm~! (Lower than standard ketones due to conjugation with the
anisyl ring).

e Ether (C-O-C): Strong bands at 1250 cm~* and 1030 cm~1,

Applications in Drug Development
Scaffold for SERMs
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4-Methoxydeoxybenzoin is the direct precursor to Desoxymethoxyphen, which is further
functionalized to create Tamoxifen analogs.

e Mechanism: The central methylene bridge (-CHz-) is alkylated (e.g., with dimethylaminoethyl
chloride) to introduce the basic side chain required for Estrogen Receptor (ER) binding
affinity.

Photoinitiation (Benzoin Methyl Ether Isomer)

While less common in drug structure, the isomer Benzoin Methyl Ether is vital in drug delivery
systems (hydrogels).

e Mechanism: Upon UV irradiation, it undergoes Norrish Type | cleavage to generate benzoyl
and alpha-alkoxybenzyl radicals. These radicals initiate the cross-linking of PEG-diacrylate
hydrogels used for cell encapsulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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